Clionastatin B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

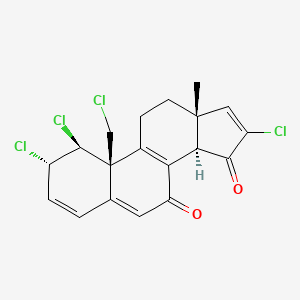

Clionastatin B is an androstanoid that is androsta-3,5,8,16-tetraene substituted by chloro groups at positions 1, 2, 16 and 19 and oxo groups at positions 7 and 15 (the 1beta,2alpha stereoisomer). It is isolated from burrowing sponge Cliona nigricans and exhibits cytotoxic efficacy. It has a role as a metabolite and an antineoplastic agent. It is a 15-oxo steroid, a 7-oxo steroid, an androstanoid and a chlorinated steroid.

科学研究应用

Synthesis of Clionastatin B

The synthesis of this compound has been a focal point in organic chemistry due to its complex structure characterized by multiple chlorine substituents. Various synthetic approaches have been developed, highlighting the challenges and innovations in creating this compound.

Total Synthesis Approaches

- Asymmetric Total Synthesis : The first total synthesis of this compound was achieved using a convergent, radical fragment coupling approach. This method involved several key transformations, including an Ireland-Claisen rearrangement and a diastereoselective olefin dichlorination. Notably, the synthesis confirmed that the true structure of this compound is a C14 epimer of previously proposed structures .

- Two-Stage Synthesis : A recent study developed a two-stage chlorination-oxidation strategy that efficiently synthesized this compound from inexpensive testosterone. This method included conformationally controlled dichlorination and regioselective oxygenation, which were critical for achieving the desired stereochemistry and oxidation levels .

| Synthesis Method | Key Features |

|---|---|

| Asymmetric Total | Convergent approach; Ireland-Claisen rearrangement; confirmed C14 epimer structure |

| Two-Stage Chlorination | Utilized inexpensive testosterone; stereoselective dichlorination; regioselective oxygenation |

Biological Activities

This compound exhibits notable biological activities that suggest potential therapeutic applications:

Cytotoxicity

Studies have demonstrated that this compound possesses significant cytotoxic properties against various cancer cell lines. The compound's unique chlorinated structure may contribute to its ability to disrupt cellular processes, making it a candidate for further investigation in cancer therapy .

Antimicrobial Properties

Research indicates that this compound has antimicrobial effects, particularly against certain bacterial strains. This property positions it as a potential lead compound for developing new antibiotics, especially in an era where antibiotic resistance is a growing concern .

Potential Therapeutic Uses

Given its biological activities, this compound holds promise in several therapeutic areas:

- Cancer Treatment : The cytotoxicity profile of this compound suggests it could be developed into an anticancer agent, warranting further preclinical and clinical studies to evaluate its efficacy and safety.

- Antimicrobial Drug Development : The antimicrobial properties may lead to the formulation of new treatments for bacterial infections, particularly those resistant to current antibiotics.

Case Studies and Research Findings

Several studies have contributed to understanding the applications of this compound:

- In a study published in the Journal of the American Chemical Society, researchers reported on the asymmetric total synthesis of Clionastatins A and B, emphasizing their structural elucidation and potential applications in drug development .

- Another research article detailed the two-stage synthesis method that not only confirmed the structural integrity of this compound but also highlighted its biological relevance through various assays .

属性

分子式 |

C19H16Cl4O2 |

|---|---|

分子量 |

418.1 g/mol |

IUPAC 名称 |

(1S,2S,10S,13S,14R)-1,2,16-trichloro-10-(chloromethyl)-13-methyl-2,11,12,14-tetrahydro-1H-cyclopenta[a]phenanthrene-7,15-dione |

InChI |

InChI=1S/C19H16Cl4O2/c1-18-5-4-10-14(15(18)16(25)12(22)7-18)13(24)6-9-2-3-11(21)17(23)19(9,10)8-20/h2-3,6-7,11,15,17H,4-5,8H2,1H3/t11-,15+,17+,18+,19-/m0/s1 |

InChI 键 |

ZNBLDVJPJJWYKW-QWJXWIJWSA-N |

手性 SMILES |

C[C@]12CCC3=C([C@@H]1C(=O)C(=C2)Cl)C(=O)C=C4[C@@]3([C@@H]([C@H](C=C4)Cl)Cl)CCl |

规范 SMILES |

CC12CCC3=C(C1C(=O)C(=C2)Cl)C(=O)C=C4C3(C(C(C=C4)Cl)Cl)CCl |

同义词 |

clionastatin B |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。